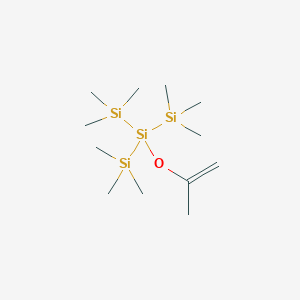
Isopropeniloxitris(trimetilsilil)silano
Descripción general
Descripción
Synthesis Analysis
The compound can be prepared by protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane . Alternatively, the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium delivers the silane directly but in modest yield .Molecular Structure Analysis
The molecular formula of Isopropenyloxytris(trimethylsilyl)silane is C12H32OSi4. A trimethylsilyl group (abbreviated TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom [−Si (CH 3) 3], which is in turn bonded to the rest of a molecule .Chemical Reactions Analysis
Tris(trimethylsilyl)silane is generally used as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides . It is also used for hydrosilylation of alkenes, alkynes, and dialkyl ketones .Physical and Chemical Properties Analysis
The initial boiling point and boiling range of Isopropenyloxytris(trimethylsilyl)silane is 87 °C . The flash point is -11 °C - closed cup .Aplicaciones Científicas De Investigación
Agente Reductor Basado en Radicales
Isopropeniloxitris(trimetilsilil)silano: se utiliza ampliamente como agente reductor basado en radicales en química orgánica. Facilita la reducción de varios grupos funcionales en condiciones suaves, manteniendo excelentes rendimientos y alta quimio-, regio- y estereo-selectividad . Este reactivo genera radicales (TMS)3Si• que inician reacciones en cadena para el proceso de reducción, lo que lleva a la formación de radicales específicos del sitio y los productos reducidos deseados .
Reacciones de Hidrosilación
En el ámbito de la hidrosilación, This compound juega un papel crucial. Se emplea para agregar silicio a través de compuestos orgánicos insaturados, como alquenos y alquinos, lo que es un paso fundamental en la síntesis de varios compuestos organosilícicos . Este proceso es fundamental para crear materiales con propiedades deseables como una mayor estabilidad térmica y una resistencia mecánica mejorada.
Iniciador de Fotopolmerización
El compuesto es instrumental en la fotopolmerización, particularmente en la polmerización radical inducida por luz de olefinas y la polmerización catiónica promovida por luz de epóxidos . Actúa como un iniciador que puede ser activado por la luz, lo que lleva a la formación de polímeros con características específicas adecuadas para aplicaciones avanzadas de materiales.
Reacciones Radicales Secuenciales
This compound: también es un mediador para reacciones radicales secuenciales. Permite la construcción de arquitecturas moleculares complejas al permitir que múltiples reacciones radicales ocurran en secuencia. Esto es particularmente útil en la síntesis de moléculas orgánicas intrincadas con aplicaciones potenciales en productos farmacéuticos y agroquímicos .
Agente de Acoplamiento de Silano
Este compuesto sirve como un agente de acoplamiento de silano, que es esencial para mejorar la adhesión entre materiales orgánicos e inorgánicos . Se utiliza en recubrimientos, adhesivos y materiales compuestos para mejorar la resistencia al enlace y la durabilidad de la interfaz.
Agente Hidrófugo
Como agente hidrófugo, This compound imparte propiedades repelentes al agua a las superficies . Esta aplicación es significativa en la creación de recubrimientos protectores que evitan la absorción de agua, lo que aumenta la vida útil y el rendimiento de varios materiales.
Mecanismo De Acción
Target of Action
Isopropenyloxytris(trimethylsilyl)silane is primarily used as a radical-based reagent in organic chemistry . It targets various functional groups in organic substrates, enabling their modification and transformation .
Mode of Action
Isopropenyloxytris(trimethylsilyl)silane operates through a radical mechanism. Initially, trimethylsilyl radicals are generated by some initiation process. In the propagation steps, the removal of the functional group in the organic substrate takes place by action of these radicals via a reactive intermediate or a transition state. A site-specific radical is generated, which then reacts with Isopropenyloxytris(trimethylsilyl)silane and gives the reduced product .
Biochemical Pathways
The biochemical pathways affected by Isopropenyloxytris(trimethylsilyl)silane are largely dependent on the specific organic substrate it interacts with. It has been used in radical reductions, hydrosilylation, and consecutive radical reactions . The exact pathways and their downstream effects would vary based on the specific reaction context.
Result of Action
The result of Isopropenyloxytris(trimethylsilyl)silane’s action is the reduction of functional groups in organic substrates, leading to their modification and transformation . This can result in the synthesis of complex molecules, natural products, polymers, surfaces, and new materials .
Safety and Hazards
Isopropenyloxytris(trimethylsilyl)silane is considered hazardous. It is classified as a flammable liquid, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to wash face, hands and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Direcciones Futuras
Recent applications of tris(trimethylsilyl)silane as a radical-based reagent in organic chemistry have been reviewed . Numerous examples of the successful use of (TMS)3SiH in radical reductions, hydrosilylation, and consecutive radical reactions are given . The strategic role of (TMS)3SiH in polymerization is underlined with emphasis on the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .
Análisis Bioquímico
Biochemical Properties
Isopropenyloxytris(trimethylsilyl)silane plays a significant role in biochemical reactions, particularly in radical-based reactions. It interacts with various enzymes and proteins, facilitating the reduction of functional groups and mediating sequential radical reactions . The compound’s interaction with biomolecules often involves the formation of reactive intermediates or transition states, which are crucial for the propagation of radical chain reactions .
Cellular Effects
Isopropenyloxytris(trimethylsilyl)silane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of cellular membranes, potentially altering the activity of membrane-bound enzymes and receptors . Additionally, the compound’s impact on gene expression can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, Isopropenyloxytris(trimethylsilyl)silane exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol, makes it an effective reagent for delivering hydrogen atoms in radical reactions . This property allows it to participate in various biochemical processes, including hydrosilylation and radical reductions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isopropenyloxytris(trimethylsilyl)silane can change over time due to its stability and degradation properties . The compound is relatively stable under mild conditions, but its reactivity can lead to degradation over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of Isopropenyloxytris(trimethylsilyl)silane vary with different dosages in animal models. At lower doses, the compound can facilitate beneficial biochemical reactions without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruption of cellular function and metabolic processes . Threshold effects have been observed, indicating that careful dosage control is necessary for safe and effective use .
Metabolic Pathways
Isopropenyloxytris(trimethylsilyl)silane is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity . The compound’s participation in these pathways can influence metabolic flux and metabolite levels, contributing to its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, Isopropenyloxytris(trimethylsilyl)silane is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity and effectiveness .
Subcellular Localization
Isopropenyloxytris(trimethylsilyl)silane exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, where it can exert its biochemical effects .
Propiedades
IUPAC Name |
trimethyl-[prop-1-en-2-yloxy-bis(trimethylsilyl)silyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32OSi4/c1-12(2)13-17(14(3,4)5,15(6,7)8)16(9,10)11/h1H2,2-11H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQMOJBNTFYAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)O[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32OSi4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861869-12-7 | |
| Record name | Isopropenyloxytris(trimethylsilyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[2.5]octane-5,7-dione](/img/structure/B1441743.png)
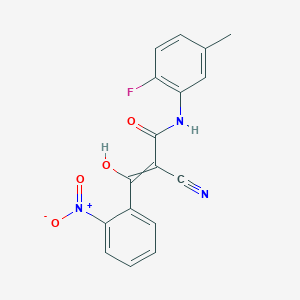
![1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1441748.png)
![4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B1441749.png)
![2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid](/img/structure/B1441752.png)
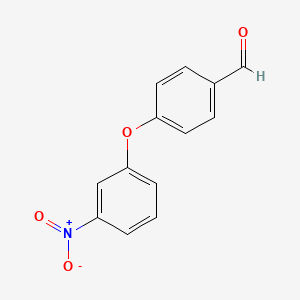
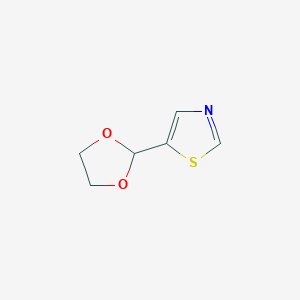
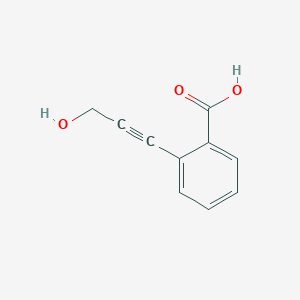
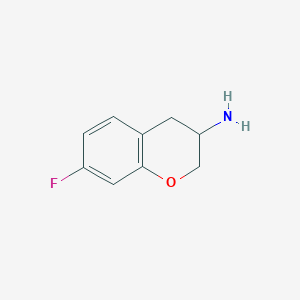
![2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441758.png)
![3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441760.png)
![3-[(2-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441762.png)
![3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441763.png)
![3-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441765.png)
